(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate
Description
(E)-S-Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is a thioester derivative characterized by an α,β-unsaturated ketone backbone (2-oxobut-3-enethioate) substituted with a 4-hydroxyphenyl group at the C4 position and a methylthio group at the S-position. The (E)-configuration indicates that the substituents on the double bond (C3 and C4) are on opposite sides, influencing its stereoelectronic properties and reactivity.
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-hydroxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H10O3S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7,12H,1H3/b7-4+ |
InChI Key |
HPIFGPQAZDFWGU-QPJJXVBHSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate under basic conditions to form the desired thioester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated through distillation or other large-scale purification techniques.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thioester group in (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions. Reduction reactions may convert the thioester to thiols or other derivatives, though specific pathways require further investigation .
Michael Addition and Cascade Reactions
The compound exhibits potential in organocatalytic Michael addition reactions. When reacted with substrates like 2-hydroxynitrostyrenes, the hydroxyl group on the phenyl ring may facilitate hydrogen bonding, enabling enolate formation and subsequent conjugate addition. This process often proceeds with high stereoselectivity, as observed in related systems where squaramide catalysts promote double hydrogen bonding and enolate activation .
Allylation and Alkylation Reactions
The 4-hydroxyphenyl moiety can participate in C−H allylation with diazo compounds under catalytic conditions (e.g., In(OTf)₃). For example:
-
Reactants : Phenol derivatives + methyl diazobutenates
-
Conditions : DCE solvent, 40°C, 30 min
| Reaction Type | Substrate Example | Catalyst | Yield | Key Features |
|---|---|---|---|---|
| C−H Allylation | Methyl (E)-2-diazo-4-(p-tolyl)but-3-enoate | In(OTf)₃ | 95% | High regioselectivity |
| Alkylation | 4-Fluorophenyl derivatives | In(OTf)₃ | 87% | Tolerates electron-withdrawing groups |
Cyclization via Sulfenocyclization
The phenolic hydroxyl group may enable sulfenocyclization with electrophilic sulfenophthalimides, forming disubstituted products. For example, (E)-2-cinnamylphenols cyclize to form 2,3-disubstituted derivatives under catalytic conditions, with yields up to 84% and high enantioselectivity (er >94:6) .
Enolate-Mediated Aldol Reactions
The ketone group (2-oxo) facilitates enolate formation, enabling aldol condensation with carbonyl compounds. This mechanism is analogous to the synthesis of methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, which involves base-catalyzed aldol reactions followed by esterification .
Biological and Enzymatic Interactions
While not a direct chemical reaction, the compound’s structure suggests potential interactions with enzymes such as GGT or C-S lyase, which are implicated in formaldehyde production and metabolic pathways . These interactions could influence therapeutic applications or metabolic stability.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate
- Molecular Formula : C13H14O3S
- Molecular Weight : 250.31 g/mol
The structural formula indicates the presence of a thioester group, which is crucial for its reactivity and biological activity.
Organic Synthesis
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Allylation Reactions : The compound can undergo regiospecific allylation with phenols, leading to the formation of more complex aromatic compounds .
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of biologically active molecules, particularly in drug development targeting specific enzymes or receptors.
Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology:
-
Anticancer Properties : In vitro studies have shown that (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate can inhibit the growth of certain cancer cell lines. For example, studies have reported effective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating significant growth inhibition at low concentrations.
Table 1: Anticancer Activity Data
Cell Line IC50 Value (µM) Reference MCF-7 15 - Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Research indicates its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Agricultural Applications
The compound's pesticidal properties have garnered attention for its potential use as a bio-pesticide. Studies have demonstrated its efficacy against several pest species:
Table 2: Pesticidal Activity Results
| Insect Species | Mortality Rate (%) | Concentration (ppm) | Reference |
|---|---|---|---|
| Spodoptera litura | 85 | 100 | |
| Aphis gossypii | 75 | 150 | |
| Plutella xylostella | 90 | 200 |
The mechanism underlying its pesticidal effects may involve disruption of hormonal pathways in insects or interference with essential metabolic processes.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the anticancer efficacy of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Case Study 2: Agricultural Impact
In agricultural research, Liu et al. assessed the effectiveness of this compound as a bio-pesticide against common agricultural pests. The study found that it significantly reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol-containing compounds. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of (E)-S-methyl 2-oxobut-3-enethioates with varying aryl substituents at the C4 position. Below is a detailed comparison based on substituent effects, physicochemical properties, and inferred reactivity.
Structural and Substituent Analysis
*Estimated based on analogous structures.
Substituent Effects:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxyphenyl group (–OH, para) is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. The hydroxyl group also enables hydrogen bonding, enhancing solubility in polar solvents like methanol or water . The 3-cyanophenyl group (–CN, meta) is strongly electron-withdrawing, deactivating the ring and reducing electron density at the α,β-unsaturated ketone. This may increase susceptibility to nucleophilic attack at the carbonyl carbon . 2-Bromophenyl (–Br, ortho) introduces steric hindrance and weak electron-withdrawing effects via inductive pull, which may slow down certain reactions (e.g., hydrolysis) compared to the hydroxyl analog .
Physicochemical Properties
- Solubility: The 4-hydroxyphenyl derivative is expected to have higher aqueous solubility due to –OH hydrogen bonding, whereas bromo and dimethoxy analogs are more lipophilic . The 3-cyano substituent may reduce solubility in polar solvents due to its hydrophobic nature but could enhance compatibility with aprotic solvents like acetonitrile .
- Stability: The 4-hydroxyphenyl group may render the compound prone to oxidation under alkaline conditions, forming quinone-like byproducts. In contrast, the 2-bromo and 3-cyano derivatives are likely more stable under oxidative conditions .
Biological Activity
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is a compound of significant interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and enzyme inhibition capabilities, supported by diverse research findings and data.
Chemical Structure and Properties
The compound has a thioester functional group, which is crucial for its biological interactions. Its molecular formula is , with a molecular weight of approximately 240.28 g/mol. The structure features a 4-hydroxyphenyl substituent that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Regulation of Bcl-2 family proteins |
These findings highlight the compound's potential as a lead for anticancer drug development .
Enzyme Inhibition
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate has shown promising results as an enzyme inhibitor, particularly against methionine aminopeptidases (MetAPs), which play a crucial role in protein maturation.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Methionine Aminopeptidase | Competitive | 25 |
This inhibition suggests that the compound could be explored further for therapeutic applications targeting diseases involving protein misfolding or degradation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound reported successful inhibition of biofilm formation in Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections.
- Cancer Cell Studies : In another case study, treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with flow cytometry analysis revealing increased early and late apoptotic cells after treatment.
Q & A
Basic: What are the recommended methodologies for synthesizing (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis of this compound requires careful control of reaction conditions to preserve the (E)-configuration. A thioesterification approach using 4-(4-hydroxyphenyl)-2-oxobut-3-enoic acid and methyl thiol under acidic catalysis is commonly employed. To ensure stereochemical purity:
- Use high-resolution NMR (e.g., , ) to confirm the double-bond geometry via coupling constants (-values) and NOESY experiments .
- Monitor reaction progress with HPLC-MS to detect isomerization byproducts .
- Optimize solvent polarity (e.g., dichloromethane or acetonitrile) to minimize thermal rearrangements during synthesis .
Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies should follow a split-plot experimental design (as in ) with controlled variables:
- pH ranges: Test buffered solutions (pH 3–9) at 25°C and 40°C. Use UV-Vis spectroscopy to track degradation via absorbance changes at λmax ≈ 270 nm (phenolic group) .
- Kinetic analysis: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.
- Advanced validation: Pair with LC-QTOF-MS to identify degradation products, such as hydrolyzed thioesters or oxidized phenolic derivatives .
Advanced: What environmental fate studies are critical for assessing the ecological risks of this compound?
Methodological Answer:
Adopt the INCHEMBIOL framework () to evaluate:
- Partitioning behavior: Measure log (octanol-water) and Henry’s Law constants to predict bioavailability and persistence.
- Biotic interactions: Use microcosm experiments with soil/water systems to assess microbial degradation rates. Metabolite profiling via GC-MS is recommended .
- Toxicity thresholds: Conduct Daphnia magna or Aliivibrio fischeri bioassays to determine EC50 values, linking results to molecular docking studies of thioesterase inhibition .
Advanced: How can contradictions in antioxidant activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from assay choice or sample preparation. Mitigate via:
- Standardized protocols: Use the ABTS and DPPH assays in parallel, normalized to Trolox equivalents. Ensure sample dissolution in DMSO/ethanol mixtures (<0.1% v/v) to avoid solvent interference .
- Statistical rigor: Apply split-split plot ANOVA (as in ) to isolate variability from factors like storage time or extraction method.
- Mechanistic validation: Pair activity data with ESR spectroscopy to confirm free radical scavenging pathways .
Basic: What chromatographic techniques are optimal for purifying this compound from complex matrices?
Methodological Answer:
- Preparative HPLC: Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) to resolve thioester analogs. Monitor at 254 nm .
- Flash chromatography: For bulk purification, employ silica gel with ethyl acetate/hexane (3:7). Validate purity via melting point analysis and TLC (Rf ≈ 0.4 in same solvent) .
Advanced: How can molecular interactions between this compound and biological targets be modeled computationally?
Methodological Answer:
- Docking simulations: Use AutoDock Vina with X-ray structures of target enzymes (e.g., cyclooxygenase-2). Parameterize the thioester group using DFT-optimized geometries at the B3LYP/6-31G* level .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm). Analyze hydrogen bonding and hydrophobic contacts with VMD .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- FT-IR: Identify key functional groups: C=O stretch (~1700 cm), S–C=O (~1250 cm), and phenolic O–H (~3200 cm) .
- NMR: Assign signals for the vinyl proton (δ 6.8–7.2 ppm, doublet) and methyl thioester (δ 2.1 ppm, singlet). Use HSQC to correlate shifts .
Advanced: How should researchers design a study to investigate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- Cell-based assays: Treat HepG2 cells with 10–100 µM compound and measure ROS levels via DCFH-DA fluorescence. Include NAC as a positive control .
- Omics integration: Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1). Validate via qPCR and western blot .
- Theoretical framework: Link findings to the Keap1-Nrf2-ARE pathway, ensuring alignment with existing oxidative stress models (Guiding Principle 2 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
